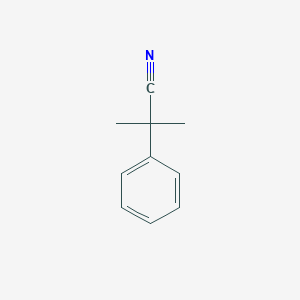

2-Methyl-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQTYXFMSZUGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383929 | |

| Record name | 2-methyl-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-98-8 | |

| Record name | α,α-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-2-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a versatile nitrile compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and spectral data of this compound. Detailed experimental protocols for its preparation via phase-transfer catalyzed alkylation of phenylacetonitrile are presented, along with a discussion of its role as a building block in drug development, exemplified by its use in the synthesis of antihistaminic agents.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 1195-98-8 | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 106 °C at 13 mmHg | |

| Density | 0.97 g/cm³ (at 20°C) | |

| Refractive Index | 1.51 | |

| LogP | 2.5 | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available, typically shows signals for aromatic and methyl protons. | [3] |

| ¹³C NMR | Data available, shows characteristic peaks for nitrile, quaternary, aromatic, and methyl carbons. | [4] |

| Infrared (IR) | Conforms to structure, with a characteristic nitrile (C≡N) stretch. | [1][4] |

| Mass Spectrometry (MS) | GC-MS data available, consistent with the molecular weight. | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the exhaustive methylation of phenylacetonitrile (also known as benzyl cyanide). Phase-transfer catalysis (PTC) is often employed to facilitate this reaction, allowing for the use of inorganic bases in a biphasic system, which offers advantages in terms of safety, cost, and ease of work-up.[5][6]

Reaction Principle

The synthesis involves the deprotonation of the benzylic carbon of phenylacetonitrile by a strong base, forming a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent, such as dimethyl sulfate or methyl iodide. The process is repeated to achieve dimethylation at the alpha position. A phase-transfer catalyst, typically a quaternary ammonium salt, is used to transport the hydroxide or other basic anion from the aqueous phase to the organic phase where the reaction occurs.[5]

Experimental Protocol: Alkylation of Phenylacetonitrile using Phase-Transfer Catalysis

The following protocol is adapted from established methods for the alkylation of phenylacetonitrile.[5][7]

Materials:

-

Phenylacetonitrile

-

Dimethyl sulfate (or methyl iodide)

-

50% (w/w) aqueous sodium hydroxide solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene (or other suitable organic solvent)

-

Water (for work-up)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer/thermocouple.

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, charge phenylacetonitrile and toluene. Add the phase-transfer catalyst (e.g., 1-5 mol% relative to phenylacetonitrile).

-

Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

-

Addition of Methylating Agent: Slowly add the dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., 25-40 °C). Cooling with a water bath may be necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

A notable example of its application is as an intermediate in the synthesis of certain antihistamines. For instance, it is a precursor to 2-methyl-2-phenylpropionic acid, which is a key component in the synthesis of Fexofenadine, a non-sedating H1 receptor antagonist.[5] The synthesis of a key intermediate for Fexofenadine starts from this compound.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalyzed alkylation of phenylacetonitrile.

Role in Pharmaceutical Synthesis

This diagram shows the logical relationship of this compound as a key intermediate in the synthesis of a Fexofenadine precursor.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its efficient synthesis. Its chemical properties, particularly the reactivity of the nitrile group, make it a versatile building block for the construction of more complex molecules in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis and properties is essential for its safe and effective utilization in research and industrial applications.

References

- 1. US9475799B1 - Synthesis of Raltegravir - Google Patents [patents.google.com]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]

- 6. Process for production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

2-Methyl-2-phenylpropanenitrile chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-2-phenylpropanenitrile, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound featuring a phenyl group and two methyl groups attached to the α-carbon.

Chemical Structure:

(Where Ph represents a phenyl group)

The IUPAC name for this compound is This compound .[1][2][3] Its chemical formula is C₁₀H₁₁N.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 106 °C at 13 mmHg | [1] |

| Density | 0.97 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.51 | |

| CAS Number | 1195-98-8 | [1] |

| SMILES | CC(C)(C#N)c1ccccc1 |

Spectroscopic Data

| Spectroscopy | Key Peaks and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and a singlet for the six protons of the two methyl groups are expected. |

| ¹³C NMR | Characteristic peaks for the nitrile carbon, the quaternary carbon, the carbons of the phenyl ring, and the methyl carbons are observed. |

| Infrared (IR) | A sharp, medium-intensity peak around 2230-2250 cm⁻¹ is characteristic of the C≡N stretching vibration. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl and cyano groups. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive methylation of phenylacetonitrile. The following is a representative experimental protocol.

Reaction:

Materials:

-

Phenylacetonitrile

-

Methyl iodide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

To this suspension, add phenylacetonitrile (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and purity determination of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Inject 1 µL of the solution into the GC-MS system.

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route to this compound from phenylacetonitrile.

Caption: Synthesis of this compound.

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled or ingested, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Profile of 2-Methyl-2-phenylpropanenitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-2-phenylpropionitrile, Dimethylphenylacetonitrile

-

CAS Number: 1195-98-8

-

Molecular Formula: C₁₀H₁₁N

-

Molecular Weight: 145.20 g/mol

-

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.70 | Singlet | 6H | Methyl protons (2 x CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 128.0 | Aromatic CH |

| 125.8 | Aromatic CH |

| 123.0 | Nitrile Carbon (C≡N) |

| 42.5 | Quaternary Carbon (C(CH₃)₂) |

| 27.5 | Methyl Carbon (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H Stretch |

| 2980 - 2930 | Medium | Aliphatic C-H Stretch |

| 2240 | Strong | Nitrile (C≡N) Stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C Bending |

| 760, 700 | Strong | Aromatic C-H Bending (Monosubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 25 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - CH₃]⁺ |

| 103 | 40 | [C₆H₅C(CH₃)]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound was placed as a thin film between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. The liquid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide to 2-Methyl-2-phenylpropanenitrile for Researchers and Drug Development Professionals

An Introduction to a Versatile Chemical Intermediate

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound with significant applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a quaternary carbon bonded to a phenyl group, a nitrile moiety, and two methyl groups, makes it a valuable building block for the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its role in drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | α,α-Dimethylphenylacetonitrile, 2-Methyl-2-phenylpropionitrile | [3] |

| CAS Number | 1195-98-8 | [3] |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 106 °C at 13 mmHg54-56 °C at 1.0 mmHg | [4][5] |

| Density | 0.97 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.51 | [4] |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents like toluene, dichloromethane, methanol, and ethanol. | |

| Melting Point | Not applicable (liquid at room temperature) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral data.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 1.7 | Singlet | 6H | Methyl protons (2 x CH₃) |

¹³C NMR Spectroscopy (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 123 | Nitrile carbon (C≡N) |

| ~ 38 | Quaternary aliphatic carbon (C(CH₃)₂) |

| ~ 27 | Methyl carbons (2 x CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060-3030 | Medium | Aromatic C-H stretch |

| ~ 2980-2930 | Medium | Aliphatic C-H stretch |

| ~ 2235 | Strong | C≡N (nitrile) stretch |

| ~ 1600, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

Key Chemical Reactions and Experimental Protocols

This compound can undergo several important chemical transformations, primarily involving the nitrile group. Detailed experimental protocols for its synthesis, hydrolysis, and reduction are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dialkylation of phenylacetonitrile using a methylating agent in the presence of a strong base. Phase-transfer catalysis is a commonly employed and efficient method for this transformation.[6][7]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

-

Materials:

-

Phenylacetonitrile

-

Methyl iodide (or dimethyl sulfate)

-

50% (w/w) aqueous sodium hydroxide solution

-

Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

Toluene

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge phenylacetonitrile and toluene.

-

Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the mixture.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of the base, add methyl iodide (2.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition of methyl iodide is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

-

Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Hydrolysis to 2-Methyl-2-phenylpropanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-phenylpropanoic acid, a carboxylic acid derivative.

Experimental Protocol: Basic Hydrolysis

-

Materials:

-

This compound

-

10% aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting nitrile.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the cooled solution to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-methyl-2-phenylpropanoic acid should form.

-

Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2-methyl-2-phenylpropanoic acid.

-

The product can be further purified by recrystallization from a suitable solvent like hexane.

-

Caption: Reaction pathway for the hydrolysis of this compound.

Reduction to 2-Methyl-2-phenylpropan-1-amine

The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]

Experimental Protocol: Reduction with LiAlH₄

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.

-

Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Slowly add the solution of the nitrile to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2-4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Workup (Fieser method): Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

-

'x' mL of 15% aqueous NaOH solution

-

'3x' mL of water

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid aluminum salts and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-2-phenylpropan-1-amine.

-

The product can be purified by distillation under reduced pressure.

-

Caption: Logical workflow for the reduction of this compound.

Role in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The α,α-disubstituted phenylacetonitrile moiety is a precursor to the 2-arylpropionic acid structure, which is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). While direct evidence for its use in the commercial synthesis of drugs like gemfibrozil, fenoprofen, or ketoprofen is not prominently documented in publicly available literature, its structural similarity to key intermediates makes it a compound of high interest.[10][11][12]

A notable example of a structurally related compound's application is in the synthesis of Fexofenadine , a widely used antihistamine. A key intermediate in some synthetic routes to Fexofenadine is 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.[13] This highlights the importance of the this compound scaffold in accessing complex pharmaceutical targets. The synthesis of such intermediates often involves the alkylation of a substituted phenylacetonitrile, a reaction for which this compound itself provides a fundamental model.

The chemical transformations of this compound, particularly its hydrolysis to 2-methyl-2-phenylpropanoic acid and its reduction to 2-methyl-2-phenylpropan-1-amine, provide access to two different classes of compounds—carboxylic acids and primary amines—both of which are of significant importance in medicinal chemistry for the construction of a wide range of bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical, chemical, and spectroscopic properties. The synthetic and reaction protocols detailed in this guide provide a solid foundation for its use in a research and development setting. Its structural relationship to key intermediates in the synthesis of important pharmaceuticals underscores its relevance to drug development professionals. Further exploration of its applications in the synthesis of novel bioactive compounds is a promising area for future research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H11N | CID 2797591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1195-98-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 2-Methyl-2-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile. It details the evolution of its synthesis from early classical methods to modern, more efficient protocols. This document includes a comparative analysis of various synthetic routes, detailed experimental procedures, and quantitative data to offer a thorough understanding of the methodologies. Visual aids in the form of reaction pathway diagrams are provided to illustrate the logical progression of synthetic strategies.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. Its structure, featuring a quaternary carbon atom adjacent to a nitrile group and a phenyl ring, presents unique synthetic challenges and opportunities. Understanding the historical development of its synthesis provides valuable context for contemporary process development and optimization. This guide traces the timeline of its discovery and the refinement of its preparation methods.

Discovery and Early Synthesis

One of the classical approaches to C-alkylation of active methylene compounds like phenylacetonitrile involved the use of sodium amide (NaNH₂) or metal hydrides in anhydrous solvents.[1] These strong bases are capable of deprotonating the benzylic carbon, forming a resonance-stabilized carbanion that can then react with an alkyl halide in an SN2 reaction.[1]

Classical Synthesis via Alkylation of Phenylacetonitrile

The earliest methods for preparing this compound would have followed a two-step methylation of phenylacetonitrile.

Reaction Pathway:

References

An In-depth Technical Guide to the Synthesis of α,α-Dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for α,α-dimethylphenylacetonitrile, also known as 2-phenylisobutyronitrile. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The methodologies discussed herein are supported by detailed experimental protocols, quantitative data, and process visualizations to facilitate a thorough understanding and practical application in a laboratory setting.

The predominant and most versatile method for the synthesis of α,α-dimethylphenylacetonitrile is the exhaustive methylation of phenylacetonitrile (also known as benzyl cyanide). This transformation can be achieved through several distinct approaches, primarily categorized by the choice of base and reaction conditions. This guide will focus on two principal pathways:

-

Alkylation using Strong Bases in Aprotic Solvents: This classical approach involves the use of potent bases such as sodium hydride (NaH) or sodium amide (NaNH₂) in anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Phase-Transfer Catalysis (PTC): This method offers a more operationally simple and often safer alternative, employing a phase-transfer catalyst to facilitate the reaction between the organic substrate and an inorganic base, typically concentrated aqueous sodium hydroxide (NaOH).

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize quantitative data from various reported syntheses of α,α-dimethylphenylacetonitrile, allowing for a comparative analysis of different methodologies.

Table 1: Synthesis of α,α-Dimethylphenylacetonitrile via Strong Base Alkylation

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Methyl Iodide | Sodium Hydride | DMF | Room Temperature | 0.5 - 1 | 96 | 97 (HPLC) | CN102924327A |

Table 2: Synthesis of α,α-Dimethylphenylacetonitrile via Phase-Transfer Catalysis

| Methylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Methyl Chloride | 33% aq. NaOH | Trioctylamine | Toluene | 20 - 40 | 2 - 4 | 98 | >99 (GC) | US6143896A |

| Methyl Iodide | 50% aq. NaOH | Benzyltriethylammonium chloride | - | 28 - 35 | 2.5 | 28* | - | [1] |

*Note: This reaction primarily yielded the mono-methylated product (66%), with the di-methylated product as a significant byproduct.

Experimental Protocols

Method 1: Alkylation using Sodium Hydride and Methyl Iodide

This protocol is adapted from a procedure described for the dimethylation of benzyl cyanide derivatives.

Materials:

-

Benzyl cyanide

-

Methyl iodide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, and under an inert atmosphere, dissolve methyl iodide (a slight molar excess relative to the two desired methylations) and sodium hydride (a slight molar excess relative to benzyl cyanide) in anhydrous DMF.

-

Addition of Benzyl Cyanide: While stirring the solution, slowly add a solution of benzyl cyanide in anhydrous DMF from the dropping funnel.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 0.5 to 1 hour.

-

Work-up: Cool the reaction mixture by pouring it into an ice-water mixture. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure α,α-dimethylphenylacetonitrile.

Method 2: Alkylation via Phase-Transfer Catalysis using Methyl Chloride

This protocol is based on a high-yield industrial synthesis method.

Materials:

-

Benzyl cyanide

-

Methyl chloride (chloromethane)

-

Sodium hydroxide (NaOH), 33% aqueous solution

-

Trioctylamine (phase-transfer catalyst)

-

Toluene (optional, for dissolving benzyl cyanide if solid)

-

Water

Equipment:

-

Reactor equipped for gas introduction and pressure control

-

Mechanical stirrer

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: Charge a reactor with a 33% aqueous solution of sodium hydroxide and trioctylamine.

-

Reaction: With vigorous stirring, introduce benzyl cyanide and methyl chloride into the reactor at a temperature of 20-40°C. The reaction can be carried out under a slight superatmospheric pressure (up to 5 bar) if using gaseous methyl chloride.[2]

-

Completion and Work-up: Continue stirring for 2 to 4 hours. After the reaction is complete, add water to dissolve any precipitated salts and separate the organic phase.

-

Purification: The organic phase containing the product can be purified by distillation under reduced pressure to yield high-purity α,α-dimethylphenylacetonitrile.[3] The content of mono-methylated benzyl cyanide and unreacted benzyl cyanide is typically below 0.1%.[3]

Mandatory Visualizations

General Pathway for the Synthesis of α,α-Dimethylphenylacetonitrile

Caption: A simplified workflow for the two-step methylation of phenylacetonitrile.

Mechanism of Phase-Transfer Catalysis in Alkylation

References

Solubility of 2-Methyl-2-phenylpropanenitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-phenylpropanenitrile in organic solvents. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a thorough examination of its expected solubility based on its physicochemical properties and established chemical principles. Furthermore, this guide furnishes detailed experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. The provided methodologies, including the isothermal gravimetric method and High-Performance Liquid Chromatography (HPLC) analysis, offer robust frameworks for accurate solubility assessment, a critical parameter in process development, formulation, and various research applications.

Introduction

This compound, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound with a molecular formula of C₁₀H₁₁N. Its structure, featuring a phenyl group and a tertiary nitrile, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide insights into its expected behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 114-116 °C at 20 Torr |

| Water Solubility | Practically insoluble (0.07 g/L at 25 °C)[1] |

Solubility in Organic Solvents

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—comprising a nonpolar phenyl group and a polar nitrile group—suggests its solubility in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the nitrile group and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. While the nitrile group can act as a hydrogen bond acceptor, the bulky phenyl and methyl groups may slightly hinder solvation compared to smaller nitriles.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl ring suggests that it will be soluble in aromatic solvents like toluene. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower due to the compound's overall polarity.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The table below reflects this lack of available data. Researchers are encouraged to determine the solubility experimentally for their specific solvent systems and conditions of interest using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Not Available |

| Ethanol | 25 | Not Available |

| Acetone | 25 | Not Available |

| Dichloromethane | 25 | Not Available |

| Ethyl Acetate | 25 | Not Available |

| Toluene | 25 | Not Available |

| Hexane | 25 | Not Available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This method is a reliable and straightforward technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Volumetric pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Withdrawal and Analysis:

-

After equilibration, stop the stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for determining the solubility of compounds, especially when only small amounts of material are available.

Objective: To determine the concentration of this compound in a saturated solution using HPLC with external standards.

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

This compound (for standard and sample preparation)

-

Selected organic solvent

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 4.1, step 1).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These standards should bracket the expected concentration of the saturated solution.

-

-

HPLC Analysis:

-

Develop an HPLC method capable of separating this compound from any impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Create a calibration curve by plotting the peak area versus the concentration of the standard solutions. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

After equilibration of the saturated solution, withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the experimental temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a range of polar and nonpolar organic solvents. This guide provides a robust framework for understanding the factors that influence its solubility and offers detailed experimental protocols for its quantitative determination. The provided methodologies will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating more efficient and predictable chemical processes.

References

Lack of Publicly Available Thermochemical Data for 2-Methyl-2-phenylpropanenitrile: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current availability of thermochemical data for 2-Methyl-2-phenylpropanenitrile (CAS No. 1195-98-8). Despite a comprehensive search of scientific databases and literature, no specific experimental or theoretical thermochemical data, such as enthalpy of formation, heat capacity, entropy, or Gibbs free energy of formation, for this compound appears to be publicly available. This document summarizes the existing physicochemical information and outlines the standard experimental protocols that could be employed to determine these crucial thermodynamic properties.

Available Physicochemical and Computational Data

While core thermochemical data is absent, various sources provide some basic physicochemical and computationally derived properties for this compound. These are compiled in the table below for reference.

| Property | Value | Data Source(s) |

| Molecular Formula | C₁₀H₁₁N | ChemScene, PubChem[1][2] |

| Molecular Weight | 145.20 g/mol | ChemScene[1] |

| Boiling Point | 106 °C at 13 mmHg | Tokyo Chemical Industry Co., Ltd.[3] |

| 114-116 °C at 20 Torr | ECHEMI[4] | |

| Flash Point | 101.4 °C | ECHEMI, TCI EUROPE N.V.[4] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | ECHEMI[4] |

| Refractive Index | 1.507 | ECHEMI[4] |

| Water Solubility | Practically insoluble (0.07 g/L at 25 °C) | ECHEMI[4] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[1] |

| logP (Octanol/Water Partition Coefficient) | 2.48778 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Standard Experimental Protocols for Thermochemical Analysis

The determination of fundamental thermochemical properties for a compound like this compound would involve well-established calorimetric and analytical techniques.

The standard enthalpy of formation is a cornerstone of thermochemical data. For organic nitrogen compounds, this is typically determined via combustion calorimetry.

-

Experimental Workflow: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container.

-

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a high-purity oxygen atmosphere. A small, known amount of water is added to the bomb to ensure that the nitric acid formed from the combustion of nitrogen is in a well-defined aqueous state.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is monitored with high precision.

-

Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise.

-

Derivation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

-

Heat capacity is essential for understanding how the energy of a substance changes with temperature.

-

Experimental Workflow: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, accurately weighed sample of the nitrile and an inert reference material (often an empty pan) are placed in separate pans within the DSC instrument.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes a heating ramp through the temperature range of interest.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature.

-

Calculation: This differential heat flow is directly proportional to the heat capacity of the sample. The measurement is typically calibrated against a standard material with a well-known heat capacity, such as sapphire.

-

This property is critical for relating condensed-phase data to the gas phase.

-

Experimental Workflow: Thermogravimetric Analysis (TGA) for Vapor Pressure

-

Isothermal Measurement: A sample of the nitrile is heated to and held at a series of specific temperatures in a controlled atmosphere.

-

Mass Loss Monitoring: The rate of mass loss due to evaporation is measured at each temperature.

-

Vapor Pressure Determination: The rates of mass loss are used to determine the vapor pressure of the substance at each temperature.

-

Clausius-Clapeyron Analysis: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

-

Visualization of Core Thermochemical Relationships

The interplay between the core thermochemical properties determines the spontaneity of chemical processes. The Gibbs free energy (G) equation, G = H - TS, provides the fundamental logical relationship between enthalpy (H), entropy (S), and temperature (T).

Caption: Logical flow from Enthalpy and Entropy to determine Gibbs Free Energy.

References

Methodological & Application

Applications of 2-Methyl-2-phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a versatile nitrile building block in organic synthesis. Its unique structural feature, a quaternary carbon center bearing a phenyl group and a nitrile moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly those with a neopentylphenyl scaffold. This scaffold is of interest in medicinal chemistry and materials science due to its steric bulk and conformational rigidity. The nitrile group can be readily transformed into other key functional groups such as amines, carboxylic acids, and amides, opening up a wide range of synthetic possibilities.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Application Notes

This compound serves as a key starting material for the synthesis of various functionalized molecules. The primary applications revolve around the transformation of the nitrile group.

-

Synthesis of Primary Amines: The reduction of the nitrile group provides a straightforward route to 2-methyl-2-phenylpropan-1-amine. This primary amine is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active compounds. The steric hindrance around the amino group, provided by the adjacent quaternary carbon, can influence the pharmacological properties of the final molecule.

-

Synthesis of Carboxylic Acids: Hydrolysis of the nitrile functionality under acidic or basic conditions yields 2-methyl-2-phenylpropanoic acid. This carboxylic acid and its derivatives can be used as building blocks in the synthesis of polymers, agrochemicals, and pharmaceuticals.

-

Synthesis of N-Substituted Amides via the Ritter Reaction: The Ritter reaction allows for the conversion of the nitrile into an N-substituted amide by reacting it with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid. This reaction is particularly useful for synthesizing amides with bulky N-alkyl or N-aryl groups, which can be challenging to prepare by other methods.

Key Synthetic Transformations and Protocols

Reduction of this compound to 2-Methyl-2-phenylpropan-1-amine

The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalytic hydrogenation using Raney Nickel is an effective and widely used method.

Experimental Protocol: Reduction using Raney Nickel and Potassium Borohydride

This protocol is adapted from a general procedure for the reduction of nitriles.[1]

Reaction Scheme:

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Potassium borohydride (KBH4)

-

Anhydrous Ethanol

-

Dichloromethane

-

Methanol

-

Filter aid (e.g., Celite)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add anhydrous ethanol (25 mL).

-

Carefully add Raney Nickel (moist weight approx. 0.64 g, ~10 mmol) to the ethanol.

-

To this suspension, add potassium borohydride (2.16 g, 40 mmol) in portions.

-

Add this compound (1.45 g, 10 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (15:1) as the eluent.

-

Upon completion, filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The residue can be purified by distillation or column chromatography to afford 2-methyl-2-phenylpropan-1-amine.

Quantitative Data:

| Reaction | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Reduction of 2-phenylacetonitrile | Raney Ni, KBH4 | Dry Ethanol | Room Temp. | 45 | 92[1] |

Note: The provided yield is for the reduction of 2-phenylacetonitrile, a close analog. The yield for this compound is expected to be comparable under optimized conditions.

Logical Workflow for Nitrile Reduction:

Hydrolysis of this compound to 2-Methyl-2-phenylpropanoic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under basic conditions.

Experimental Protocol: Basic Hydrolysis

This protocol is based on a general procedure for the hydrolysis of 2-phenylpropanenitrile.

Reaction Scheme:

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 10% aqueous solution of sodium hydroxide.

-

Add this compound to the sodium hydroxide solution.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC by acidifying an aliquot and extracting with ether.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-methyl-2-phenylpropanoic acid should form.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

The product can be purified by recrystallization or distillation.

Quantitative Data:

| Substrate | Conditions | Yield (%) | Purity (%) |

| 2-phenylpropanenitrile | 10% aq. NaOH, reflux, 4.5 h | 93 | >99 (after distillation) |

Note: The provided data is for the hydrolysis of 2-phenylpropanenitrile. Similar results are expected for this compound.

Signaling Pathway for Basic Hydrolysis:

Synthesis of N-tert-Butyl-2-methyl-2-phenylpropanamide via the Ritter Reaction

The Ritter reaction provides a route to N-substituted amides from nitriles.

Experimental Protocol: Ritter Reaction with tert-Butanol

This is a general protocol for the Ritter reaction.

Reaction Scheme:

Materials:

-

This compound

-

tert-Butanol

-

Concentrated sulfuric acid

-

Ice-water bath

-

Diethyl ether

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add this compound (10 mmol).

-

Slowly add concentrated sulfuric acid (e.g., 5 mL) to the nitrile with stirring, keeping the temperature below 10 °C.

-

To this cold mixture, add tert-butanol (12 mmol) dropwise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice.

-

The solid amide product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure N-tert-butyl-2-methyl-2-phenylpropanamide.

Quantitative Data:

| Nitrile | Alcohol | Acid | Yield (%) |

| Acetonitrile | Diphenyl methanol | SBNPSA | 92 |

| Benzonitrile | tert-Butanol | H2SO4 | 85-90 (typical) |

Note: Specific yield data for the reaction of this compound was not found, but yields for similar Ritter reactions are generally good to excellent.

Logical Relationship in the Ritter Reaction:

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to be converted into primary amines, carboxylic acids, and N-substituted amides makes it a useful starting material for the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the practical application of this reagent in a laboratory setting. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

2-Methyl-2-phenylpropanenitrile: Not a Protecting Group, but a Reagent for Cyanation

Extensive literature searches have revealed no evidence to support the use of 2-methyl-2-phenylpropanenitrile as a protecting group in chemical synthesis. Instead, this compound is primarily utilized as a non-toxic and efficient electrophilic cyanide source for the synthesis of other nitrile-containing molecules through a process called transnitrilation.[1][2][3] This document clarifies the actual synthetic applications of this compound and provides a general overview of protecting group strategies for researchers, scientists, and drug development professionals.

Primary Application: A Source of Cyanide

This compound serves as a safer alternative to highly toxic cyanide reagents. Its primary application lies in the transfer of a cyanide (-CN) group to other organic molecules. This is particularly useful for creating nitrile-bearing quaternary centers in a one-pot process.[2][3] The reaction generally proceeds through the addition of an organometallic reagent (like an organolithium) to the nitrile, followed by the elimination of a stable carbanion and subsequent reaction with an electrophile.

The Concept of Protecting Groups in Synthesis

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a specific functional group to render it inert to the reaction conditions of subsequent steps. After the desired transformations are complete, the protecting group is removed to restore the original functional group.

An ideal protecting group should be:

-

Easily and selectively introduced in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removed in high yield under mild conditions that do not affect other functional groups.

Due to the lack of evidence for this compound's use as a protecting group, specific experimental protocols, quantitative data on its stability, and signaling pathway diagrams related to this application cannot be provided.

General Workflow for a Protecting Group Strategy

The following diagram illustrates the general logical workflow of employing a protecting group in a multi-step synthesis.

Caption: General workflow for the application of a protecting group in chemical synthesis.

Common Protecting Groups for Various Functional Groups

For the benefit of researchers, the following tables summarize some commonly used protecting groups for amines, alcohols, and thiols, along with their typical protection and deprotection conditions.

Amine Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

Alcohol Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF), acid |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid |

| Benzyl | Bn | Benzyl bromide (BnBr), base | Catalytic hydrogenation (H₂, Pd/C) |

| Methoxymethyl | MOM | MOM-Cl, base | Acid |

Thiol Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

| Trityl | Tr | Trityl chloride (Tr-Cl), base | Acid, mild oxidation |

| p-Methoxybenzyl | PMB | PMB-Cl, base | Strong acid, oxidative cleavage (DDQ) |

| Acetamidomethyl | Acm | Acm-Cl | Mercury(II) or Silver(I) salts, iodine |

Experimental Protocols for Common Protecting Groups

Below are representative, generalized protocols for the protection and deprotection of an amine with a Boc group and an alcohol with a TBDMS group. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv) in DCM or THF.

-

Add triethylamine (1.1 - 1.5 equiv).

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: TBDMS Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and imidazole (2.0-2.5 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMS-Cl (1.1-1.2 equiv) portion-wise at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

Application Notes and Protocols: The Role of the 2-Methyl-2-phenylpropanenitrile Moiety in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes clarify the role of the 2-methyl-2-phenylpropanenitrile structure in the context of radical polymerization. While this compound itself is not utilized as a conventional thermal initiator for radical polymerization, its structural motif is a key component in a class of advanced initiators known as alkoxyamines, which are employed in Nitroxide-Mediated Polymerization (NMP). NMP is a powerful controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.

This document will detail the function of the 2-phenylpropanenitrile group within these specialized initiators and provide protocols for their application in NMP.

The this compound Moiety in Alkoxyamine Initiators for NMP

In Nitroxide-Mediated Polymerization, the control over the polymerization process is achieved through a reversible termination reaction between a growing polymer chain radical and a stable nitroxide radical. The initiator used in NMP is typically an alkoxyamine , which contains a labile carbon-oxygen bond. Upon heating, this bond undergoes homolytic cleavage to generate a carbon-centered radical (the initiating species) and a stable nitroxide radical (the mediating species).

The this compound group is part of the carbon-centered radical fragment of certain advanced alkoxyamine initiators. A notable example is 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile. In this molecule, the this compound moiety contributes to the stability of the generated radical, which is crucial for the controlled nature of the polymerization.

The key features of having the this compound group in the initiator structure are:

-

Radical Stabilization: The phenyl group allows for resonance stabilization of the radical, while the nitrile group provides some additional electronic stabilization.

-

Controlled Initiation: The structure of the entire alkoxyamine, including this moiety, is engineered to provide a specific rate of decomposition at a given temperature, ensuring a controlled initiation of the polymerization process.

-

Versatility: Alkoxyamines containing this group have been shown to be effective for the controlled polymerization of a variety of monomers, including styrenics and acrylates.

Data Presentation: Performance of an Alkoxyamine Initiator

The following table summarizes typical data obtained from the polymerization of styrene using an alkoxyamine initiator containing the this compound moiety.

| Monomer | Initiator Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , experimental) | Mn ( g/mol , theoretical) | PDI (Mw/Mn) |

| Styrene | 0.05 | 120 | 2 | 45 | 10,500 | 10,000 | 1.15 |

| Styrene | 0.05 | 120 | 4 | 78 | 18,200 | 17,500 | 1.12 |

| Styrene | 0.05 | 120 | 6 | 92 | 21,500 | 20,800 | 1.10 |

Note: The data presented are representative and can vary based on specific reaction conditions and the exact structure of the alkoxyamine initiator.

Experimental Protocols

General Protocol for Nitroxide-Mediated Polymerization (NMP) of Styrene

This protocol describes a general procedure for the bulk polymerization of styrene using a representative alkoxyamine initiator containing the this compound moiety.

Materials:

-

Styrene (inhibitor removed)

-

Alkoxyamine initiator (e.g., 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Oil bath

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of the alkoxyamine initiator.

-

Add the purified styrene monomer to the flask. The ratio of monomer to initiator will determine the target molecular weight of the polymer.

-

-

Degassing:

-

Seal the Schlenk flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 110-130 °C for styrene polymerization with this type of initiator).

-

Stir the reaction mixture for the specified time. Samples can be taken periodically under an inert atmosphere to monitor conversion and molecular weight evolution.

-

-

Termination and Purification:

-

To terminate the polymerization, cool the reaction vessel to room temperature and expose the contents to air.

-

Dilute the viscous polymer solution with a suitable solvent, such as THF.

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

-

Characterization:

The resulting polymer can be characterized by techniques such as:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-